Superior Meat Water-Holding Capacity: Sodium Pyrophosphate Outperforms STPP and SHMP
In a direct comparison study evaluating the effects of polyphosphates on buffalo meat patties, sodium pyrophosphate (SPP) demonstrated the highest effectiveness in improving water-holding capacity (WHC), emulsifying capacity, and yield, followed by sodium tripolyphosphate (STPP) and then sodium hexametaphosphate (SHMP) [1]. The study established a clear performance hierarchy: SPP > STPP > SHMP. Specifically, the addition of SPP at 0.5% along with 2% NaCl significantly increased WHC and decreased cooking loss compared to STPP and SHMP at the same level [1].
| Evidence Dimension | Relative Effectiveness in Improving Meat Quality Parameters (WHC, Yield, Emulsion Stability) |
|---|---|
| Target Compound Data | Highest effectiveness rank |
| Comparator Or Baseline | STPP (medium rank); SHMP (lowest rank) |
| Quantified Difference | SPP > STPP > SHMP |
| Conditions | Buffalo meat patties; 0.3%, 0.5%, 0.7% phosphate + 2% NaCl |
Why This Matters
For meat and seafood processors, selecting sodium pyrophosphate over STPP or SHMP directly correlates to higher finished product yield and reduced purge loss, improving economic efficiency.
- [1] N. Kondaiah et al. Evaluation of salt, polyphosphates and their blends at different levels on physicochemical properties of buffalo meat and patties. Meat Science, 1989, 25(4), 293-306. View Source
